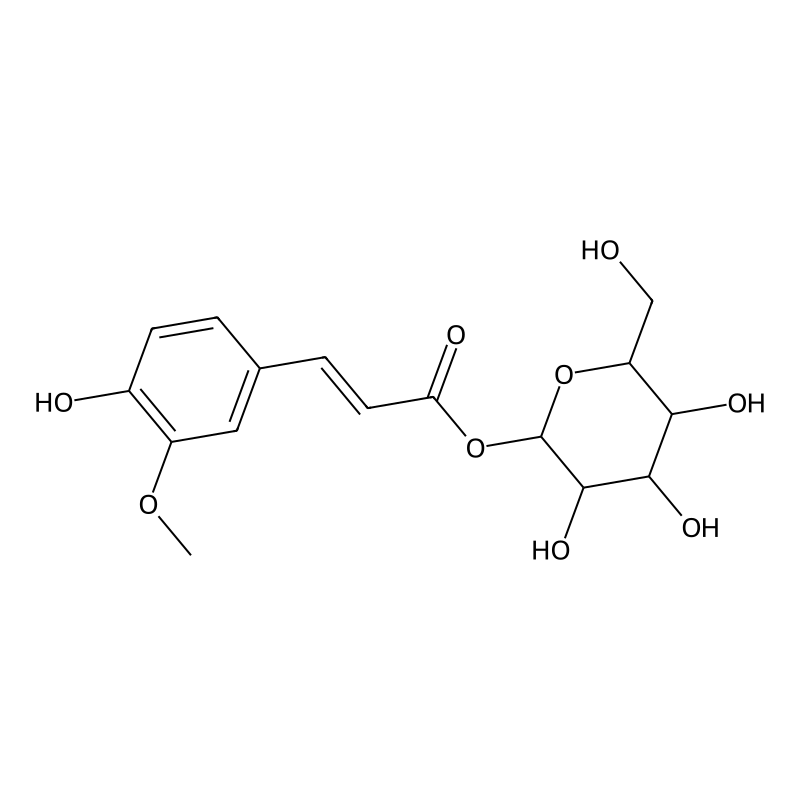

1-O-feruloyl-beta-D-glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Research suggests that 1-OFG possesses antioxidant properties. These properties may help protect cells from damage caused by free radicals, which are unstable molecules involved in various health conditions. Studies have shown that 1-OFG can scavenge free radicals and inhibit the activity of enzymes that produce them [, ].

Other Potential Applications

While research on 1-OFG is ongoing, some studies suggest it may have other potential applications, including:

1-O-Feruloyl-beta-D-glucose is a beta-D-glucoside formed from the esterification of ferulic acid with the anomeric hydroxy group of beta-D-glucose. Its molecular formula is , and it features a unique glycosylated structure that enhances its solubility and stability compared to its parent compound, ferulic acid. This compound is characterized by its aromatic properties due to the presence of a feruloyl group, which contributes to its biological activities, particularly its antioxidant properties.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of ferulic acid and other derivatives.

- Hydrolysis: Enzymatic hydrolysis by beta-glucosidase can release ferulic acid and glucose.

- Reduction: Reduction reactions can convert the compound into its corresponding alcohol using reducing agents such as sodium borohydride.

- Substitution: Substitution reactions may occur at the hydroxyl group, facilitating the formation of various derivatives.

These reactions highlight the compound's versatility in chemical transformations.

1-O-Feruloyl-beta-D-glucose exhibits significant biological activities, primarily attributed to its antioxidant properties. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from oxidative damage. This action is crucial in preventing cellular aging and various diseases linked to oxidative stress, including cancer and cardiovascular diseases . Additionally, it has been explored for potential therapeutic effects such as anti-inflammatory activities and roles in plant metabolism, particularly in inhibiting ethylene production in certain plants like carnations.

The synthesis of 1-O-feruloyl-beta-D-glucose typically involves the following methods:

- Esterification: The primary method for synthesizing this compound is through the esterification of ferulic acid with beta-D-glucose. This reaction often requires a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.

- Biocatalytic Processes: There is potential for using biocatalysts to enhance the efficiency and sustainability of production methods, although specific industrial methods are not extensively documented.

1-O-Feruloyl-beta-D-glucose has various applications across different fields:

- Scientific Research: It serves as a model compound for studying glycosylation reactions and antioxidant properties.

- Food Industry: Its presence in food items like chives and bell peppers suggests it could be a biomarker for dietary intake.

- Pharmaceuticals: The compound is being investigated for its possible therapeutic effects against oxidative stress-related diseases due to its antioxidant properties .

Research indicates that 1-O-feruloyl-beta-D-glucose interacts with various biomolecules, influencing cellular processes such as signaling pathways and gene expression. Its antioxidant mechanism involves binding interactions that neutralize free radicals and inhibit oxidation reactions brought about by dioxygen or peroxides. These interactions are vital for reducing oxidative stress within biological systems .

Several compounds share structural similarities or biological activities with 1-O-feruloyl-beta-D-glucose:

| Compound | Description | Unique Features |

|---|---|---|

| Ferulic Acid | Parent compound known for antioxidant properties | Non-glycosylated form; lower solubility |

| Caffeic Acid | A phenolic compound with similar antioxidant activity | Hydroxycinnamic acid derivative |

| p-Coumaric Acid | Another phenolic compound with antioxidant effects | Lacks glycosylation; different solubility profile |

| 1-O-Caffeoyl-beta-D-glucose | Similar glucoside structure | Contains caffeoyl group instead of feruloyl |

The uniqueness of 1-O-feruloyl-beta-D-glucose lies in its glycosylated structure, which enhances its stability and solubility compared to non-glycosylated phenolic compounds like ferulic acid. This characteristic may lead to improved bioavailability and efficacy in biological systems compared to its analogs .